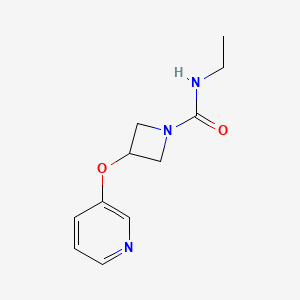

N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a small molecule compound that has garnered attention in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a pyridin-3-yloxy group attached to the azetidine ring. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable subject of study for various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide typically involves the formation of the azetidine ring followed by the introduction of the pyridin-3-yloxy group. One common method for synthesizing azetidines is through the cyclization of appropriate precursors under basic or acidic conditions. For instance, the reaction of N-ethyl-3-aminopropanol with a suitable electrophile can lead to the formation of the azetidine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve large-scale production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxylic acid, while reduction may produce N-ethyl-3-(pyridin-3-yloxy)azetidine .

Applications De Recherche Scientifique

Inhibition of NAMPT

N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide has been identified as a potent inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis through the inhibition of nicotinamide phosphoribosyltransferase (NAMPT). This inhibition is crucial because cancer cells often exhibit elevated NAMPT levels, which contribute to their high NAD+ turnover and energy requirements.

Case Study: Cancer Treatment

Research indicates that NAMPT inhibitors can deplete intracellular NAD+ levels, leading to apoptosis in tumor cells. For instance, studies have shown that small-molecule NAMPT inhibitors induce tumor cell death and inhibit tumor growth in xenograft models, demonstrating their potential as anticancer agents .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties, making it a candidate for treating various inflammatory diseases. By selectively inhibiting NAMPT in lymphocytes, this compound can reduce autoimmune disease progression.

Case Study: Rheumatoid Arthritis

In experimental models of rheumatoid arthritis, the administration of NAMPT inhibitors has shown promising results in ameliorating disease symptoms by blocking lymphocyte expansion .

Neuroprotective Effects

Emerging research suggests that derivatives of azetidine compounds may possess neuroprotective effects. This compound's structural characteristics could be leveraged to develop treatments for neurodegenerative disorders.

Case Study: Epilepsy Models

In animal models of epilepsy, compounds related to this structure have been tested for their ability to increase latency in seizure onset, indicating potential anxiolytic and anticonvulsant properties .

Mécanisme D'action

The mechanism of action of N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of inflammatory pathways, making it a potential therapeutic agent for inflammatory diseases .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(pyridin-2-yl)amides: These compounds share the pyridine moiety but differ in the structure of the amide group.

3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but differ in the presence of the imidazo ring and bromine substituent.

Uniqueness

N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide is unique due to its combination of the azetidine ring and pyridin-3-yloxy group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

This compound belongs to the azetidine class of compounds, characterized by a four-membered nitrogen-containing heterocycle. The presence of a pyridinyl group and a carboxamide functional group contributes to its unique chemical properties and potential therapeutic applications.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₂ |

| Molecular Weight | 235.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | [insert CAS number] |

The mechanism of action for this compound involves its interaction with specific molecular targets, notably enzymes and receptors. It is believed to modulate inflammatory pathways, potentially inhibiting pro-inflammatory cytokines and enzymes associated with inflammatory responses. This modulation may position the compound as a candidate for treating inflammatory diseases .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. Additionally, it has demonstrated the ability to inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammation.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines. Preliminary findings suggest that this compound has selective cytotoxic effects against certain cancer cells while sparing normal cells, indicating a favorable therapeutic window. For example, in studies involving breast cancer cell lines, IC50 values were observed in the low micromolar range, suggesting potent activity against tumor cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyridinyl group and variations in the length of the ethyl chain have shown significant effects on potency and selectivity. For instance, analogs with longer alkyl chains exhibited enhanced binding affinity to target receptors, thereby increasing their anti-inflammatory efficacy .

Study 1: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of this compound in a murine model of arthritis. The results demonstrated a significant reduction in joint swelling and inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals, supporting its potential as a therapeutic agent for inflammatory diseases .

Study 2: Cancer Cell Line Testing

Another investigation focused on the compound's effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The study reported that treatment with this compound led to increased apoptosis rates in these cell lines, correlating with elevated levels of caspase activation and PARP cleavage .

Propriétés

IUPAC Name |

N-ethyl-3-pyridin-3-yloxyazetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-2-13-11(15)14-7-10(8-14)16-9-4-3-5-12-6-9/h3-6,10H,2,7-8H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFNDTAZCMSIQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CC(C1)OC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.